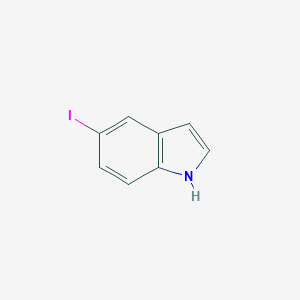

5-iodo-1H-indole

Vue d'ensemble

Description

5-Iodo-1H-indole is an important organic intermediate . It can be used in agrochemical, pharmaceutical, and dyestuff fields . It is also used as the starting material in the synthesis of 5-(α-fluorovinyl)-N-tosylindole .

Synthesis Analysis

5-Iodoindole can be synthesized via nitration of m-toluidine . It can also be used in the synthesis of 3-dimethylaminomethyl-5-iodoindole via reaction with dimethyl amine and formaldehyde . Various methods have been reported for the synthesis of indoles, such as modern versions of classical synthesis methods like Bartoli indole synthesis .Molecular Structure Analysis

The molecular formula of 5-Iodo-1H-indole is C8H6IN . Its average mass is 243.044 Da and its monoisotopic mass is 242.954483 Da .Chemical Reactions Analysis

5-Iodoindole can react with allylbenzyl ether in the presence of triphenyl phosphine, palladium acetate, and silver acetate in dimethylformamide to form 5-(3-benzyloxyprop-1-enyl)-1H-indole . It can also reflux with phenylacetylene catalyzed by copper (I)iodide and palladium in the presence of triethylamine in acetonitrile to form 5-(2-phenylethynyl)-1H-indole .Physical And Chemical Properties Analysis

5-Iodo-1H-indole has a density of 2.0±0.1 g/cm3, a boiling point of 341.7±15.0 °C at 760 mmHg, and a flash point of 160.5±20.4 °C . Its molar refractivity is 51.4±0.3 cm3 .Applications De Recherche Scientifique

Biotechnological Production

Indole, which 5-Iodoindole is a derivative of, has seen advances in its biotechnological production for industrial applications . Indole is a signaling molecule produced by both bacteria and plants .

Flavor and Fragrance Applications

Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery . As a derivative, 5-Iodoindole may also have potential in these fields.

Derivatization to Halogenated and Oxygenated Compounds

Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . 5-Iodoindole, being a halogenated derivative, fits into this category.

Production of Derived Halogenated and Oxygenated Derivatives

Recent advances have been made in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories . This includes derivatives like 5-Iodoindole.

Bacterial Signaling

Indole is important in bacterial signaling, with multiple bacterial species in environmental niches developing quorum sensing (QS) to adapt and survive in natural communities . 5-Iodoindole could potentially play a role in this process.

Inhibition of Biofilm Formation

Halogenated indole derivatives like 5-Iodoindole have been found to eradicate persister formation by E. coli and the multidrug-resistant pathogen Staphylococcus aureus, with 5-Iodoindole most potently inhibiting biofilm formation by the two bacteria .

Agrochemical Applications

5-Iodoindole is an important organic intermediate and can be used in the agrochemical field .

Pharmaceutical and Dyestuff Field

5-Iodoindole can be used in the pharmaceutical and dyestuff field . It is used as the starting material in the synthesis of 5-(α-fluorovinyl)-N-tosylindole .

Mécanisme D'action

Target of Action

5-Iodoindole, also known as 5-iodo-1H-indole, primarily targets the invertebrate-specific glutamate-gated chloride channel receptor . This receptor plays a crucial role in the nervous system of invertebrates, and its modulation can lead to paralysis and death of the organism .

Mode of Action

5-Iodoindole interacts with its target receptor by rigidly binding to the active sites, similar to the action of abamectin . This interaction disrupts the normal functioning of the receptor, leading to detrimental effects on the organism’s nervous system .

Biochemical Pathways

It is known that the compound can diminish the reproductive activities, embryonic and juvenile lethality, and locomotor behaviors of certain organisms . Furthermore, 5-Iodoindole has been shown to induce diverse phenotypic deformities in nematodes, including abnormal organ disruption/shrinkage and increased vacuolization .

Result of Action

The action of 5-Iodoindole results in significant molecular and cellular effects. It has been shown to have high nematicidal activities against Bursaphelenchus xylophilus, a nematode known to cause severe economic losses in pine forest ecosystems . Additionally, 5-Iodoindole has been found to inhibit the growth of various bacterial strains and fungi .

Action Environment

The action, efficacy, and stability of 5-Iodoindole can be influenced by various environmental factors. For instance, the compound has been shown to be nontoxic to certain plants, suggesting that it could potentially be used in ecological environments to control harmful organisms without adversely affecting plant life . .

Safety and Hazards

Orientations Futures

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives .

Propriétés

IUPAC Name |

5-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQLYTUWUQMGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382031 | |

| Record name | 5-Iodoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-iodo-1H-indole | |

CAS RN |

16066-91-4 | |

| Record name | 5-Iodoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 5-iodoindole exhibits its antibacterial activity through multiple mechanisms. Primarily, it disrupts the integrity of the bacterial cell membrane, leading to cell shrinkage and death. This is linked to the induction of reactive oxygen species (ROS) within the bacterial cells. [, ]. 5-iodoindole also demonstrates antibiofilm properties by hindering biofilm formation and motility in bacteria like Acinetobacter baumannii [] and Serratia marcescens [].

ANone: The molecular formula of 5-iodoindole is C8H6IN, and its molecular weight is 255.05 g/mol.

A: While 5-iodoindole itself has not been extensively studied for catalytic applications, it serves as a common starting material in various organic synthesis reactions. For instance, it is utilized in the synthesis of 5-(pyren-1-ylethynyl)indole, a DNA intercalator known as twisted intercalating nucleic acid (TINA), via a Cu-mediated Sonogashira palladium-catalyzed coupling reaction. [].

A: The presence of the iodine atom at the 5th position of the indole ring appears crucial for the biological activity of 5-iodoindole. This is supported by research showing that various halogenated indoles, including 5-iodoindole, exhibit potent antimicrobial and antivirulence activities against different bacterial species, while non-halogenated indoles show less potency []. Further research is needed to fully understand the structure-activity relationships and optimize the potency and selectivity of 5-iodoindole derivatives.

A: Yes, 5-iodoindole has demonstrated efficacy against multidrug-resistant Acinetobacter baumannii strains, showing comparable effectiveness to commercial antibiotics like ciprofloxacin, colistin, and gentamicin in inhibiting growth and biofilm formation []. Furthermore, it exhibited efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae. []

A: Yes, 5-iodoindole successfully improved the survival rate of brine shrimp larvae infected with Vibrio campbellii. This study highlighted its potential as a protective agent against bacterial infections in aquaculture. [] Another study showed that 5-iodoindole reduced the virulence of Candida albicans in a Caenorhabditis elegans model system. []

ANone: While specific resistance mechanisms against 5-iodoindole have not been extensively studied, its mechanism of action, particularly its disruption of the bacterial membrane, could potentially lead to the development of resistance. Further research is needed to understand and mitigate potential resistance development.

ANone: Based on the available research, 5-iodoindole shows promise for various applications, including:

- Antibacterial agent: Its efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, makes it a potential candidate for developing new antibacterial drugs. [, , , ]

- Antibiofilm agent: Its ability to inhibit biofilm formation in various bacterial species suggests potential applications in preventing biofilm-related infections, particularly in medical device coatings. [, , , ]

- Antivirulence agent: 5-iodoindole's ability to reduce the virulence of bacterial pathogens by interfering with quorum sensing and virulence factor production opens up possibilities for developing antivirulence therapies. [, ]

- Nematicidal agent: Preliminary studies suggest potential nematicidal activity of 5-iodoindole, which could be further explored for applications in agriculture. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.